molecular formula C7H5ClINO2 B1589364 5-Chloro-1-iodo-2-methyl-3-nitrobenzene CAS No. 294190-16-2

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Cat. No. B1589364
M. Wt: 297.48 g/mol
InChI Key: MNRZNGSAWDQNSN-UHFFFAOYSA-N
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Description

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5ClINO2 . It is a benzene derivative, which means it contains a benzene ring as part of its structure .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene consists of a benzene ring substituted with chlorine, iodine, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-iodo-2-methyl-3-nitrobenzene are not detailed in the available literature, benzene derivatives in general can undergo a variety of reactions. These include electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Scientific Research Applications

Crystallography and Molecular Interaction Studies

  • Crystal Structure Analysis : Research on compounds similar to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, like 2,6-Di­chloro-4-nitro­toluene, has provided insights into the effects of halogen atoms and nitro groups on the molecular structure and interactions within crystals. These studies are crucial for understanding the steric hindrance and electronic effects that influence molecular packing and stability in solid states (Medjroubi et al., 2017).

  • Intermolecular Forces and Packing : Investigations into the crystal structures of various nitrobenzene derivatives have revealed the role of halogen bonding and other weak interactions in determining the arrangement of molecules in a crystal lattice. These insights are important for the design of materials with specific properties, such as porosity or reactivity (Bosch et al., 2022).

Environmental Science and Detection

  • Sensing Applications : Research has focused on developing sensors for detecting nitroaromatic compounds, which are crucial due to their application in explosives. Metal-organic frameworks (MOFs) and quantum dot composites have been explored for their ability to selectively sense nitroaromatic pollutants, showcasing the potential of structurally similar compounds in environmental monitoring (Liu et al., 2016).

  • Pollutant Degradation : Certain bacteria strains have been identified to utilize chloronitrobenzenes as carbon and energy sources, leading to microbial degradation pathways that could be exploited for the bioremediation of nitroaromatic pollutants in the environment (Shah, 2014).

Materials Science

  • Luminescent Sensing : The unique optical properties of certain nitroaromatic compounds have been harnessed in the design of luminescent sensors for detecting explosives or environmental pollutants. These sensors utilize the quenching or enhancement of luminescence upon interaction with target molecules, demonstrating the versatility of these compounds in materials science applications (Algarra et al., 2011).

  • CO2 Capture and Separation : MOFs incorporating nitroaromatic compounds have shown exceptional performance in CO2 capture and separation from mixtures with nitrogen or methane. This application is critical for addressing climate change and improving the efficiency of industrial processes (Chen et al., 2016).

Safety And Hazards

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is classified as harmful, with hazard statement H302 indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-chloro-1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRZNGSAWDQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444509
Record name 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

CAS RN

294190-16-2
Record name 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium iodate (158 g, 0.800 mol, 0.4 eq.) was added portionwise, under nitrogen atmosphere, to an ice-cooled mixture of 4-chloro-2-nitrotoluene (343 g, 2.00 mol), iodine (204 g, 0.800 mol, 0.4 eq.) and conc. sulfuric acid (1960 g, 20.0 mol, 10 eq.) and the resulting mixture was stirred at a temperature of 5° C. to 10° C. for 6 hours. Water (2 L) was added dropwise thereto with stirring in an ice-water bath, and the mixture was extracted with toluene (2.5 L). The combined organic layer was treated with aqueous 10% sodium thiosulfate solution, washed with water (1 L×2) and aqueous sat. sodium hydrogencarbonate solution (1 L×2) successively, dried over sodium sulfate and concentrated to give crude A-1 (548 g, purity 62%) as a yellow oil. This product was used in the following reaction without further purification.
Quantity
158 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 g
Type
reactant
Reaction Step Two
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
1960 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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